Ethyl 3-fluorobenzoate
Overview
Description
Ethyl 3-fluorobenzoate is a chemical compound with the molecular formula C9H9FO2 . It is a white to light yellow crystal powder . This compound has been used in the laboratory for various chemical reactions .
Molecular Structure Analysis
The molecular structure of Ethyl 3-fluorobenzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass of the molecule is 168.165 Da .Physical And Chemical Properties Analysis
Ethyl 3-fluorobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 206.4±0.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.3±3.0 kJ/mol, and the flash point is 82.2±0.0 °C . The index of refraction is 1.488 .Scientific Research Applications
Antimycobacterial Activity : A study conducted by Koçyiğit-Kaymakçıoğlu et al. (2009) focused on synthesizing substituted methylene/ethylene 4-fluorophenylhydrazide derivatives for evaluating their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among the synthesized compounds, 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide exhibited the highest inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009).
Quinoline Derivatives in Biochemistry and Medicine : Aleksanyan and Hambardzumyan (2013) studied the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids and ethyl 4-aminobenzoate, leading to the synthesis of new quinoline derivatives. These derivatives, including those derived from ethyl 4-aminobenzoate, are known for their efficiency as fluorophores and have applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Anti-TB Compounds : In another study, a new trizolo[3,4-b][1,3,4]thiadiazole compound with anti-TB activity was synthesized from ethyl 4-fluorobenzoate. This research by Xuemei et al. (2014) demonstrates the potential of ethyl 4-fluorobenzoate derivatives in developing tuberculosis treatments (Xuemei et al., 2014).
Continuous-Flow Processes in Pharmaceutical Production : Guo et al. (2020) described efficient C–C bond formation methods for synthesizing pharmaceutical intermediates, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, in continuous-flow processes. This study highlights the role of fluorobenzoate derivatives in streamlining pharmaceutical manufacturing (Guo et al., 2020).
Photodegradation of Parabens : Gmurek et al. (2015) investigated the photodegradation of parabens, including ethylparaben, a compound related to Ethyl 3-fluorobenzoate. The study provides insights into the degradation pathways and by-products of these compounds under photochemical conditions, with implications for environmental monitoring and management (Gmurek et al., 2015).
Safety And Hazards
Ethyl 3-fluorobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid (Category 4) . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . In case of contact, rinse immediately with plenty of water and get medical attention .
properties
IUPAC Name |
ethyl 3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIKBXLEWTSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060004 | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluorobenzoate | |
CAS RN |
451-02-5 | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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